3-Amino-3-cyclopentylpropanamide
Description
3-Amino-3-cyclopentylpropanamide is a specialized organic compound characterized by a cyclopentyl group attached to a propanamide backbone with an amino substituent at the third carbon. Its molecular formula is C₈H₁₆N₂O, and it features a balance of hydrophobic (cyclopentyl) and hydrophilic (amide, amino) moieties. This structure makes it a valuable intermediate in medicinal chemistry, particularly in the design of protease inhibitors or neuromodulators, where the cyclopentyl group may confer conformational rigidity and enhanced metabolic stability compared to linear alkyl chains.
Properties
CAS No. |
771522-21-5 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-amino-3-cyclopentylpropanamide |
InChI |
InChI=1S/C8H16N2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI Key |
MZHUISGHEQKEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclopentylpropanamide can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyclopentylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
3-Amino-3-cyclopentylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclopentylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Cycloheptyl : Larger ring increases lipophilicity, which may improve target binding but reduce solubility. Cyclobutyl : Smaller ring introduces strain, possibly affecting synthetic accessibility and stability.
Functional Group Influence: The amide group in this compound facilitates hydrogen bonding, critical for interactions with biological targets like enzymes. Indole and carbamate groups in the cycloheptyl analog suggest applications in receptor modulation (e.g., serotonin pathways). The ester group in the cyclobutyl derivative offers hydrolytic lability, making it a transient intermediate in multistep syntheses.
Applications: Fluorophenyl and methoxy substituents in the hydrochloride salt highlight its use in CNS drug design, leveraging fluorine’s electronegativity for improved bioavailability. The absence of aromatic systems in this compound may reduce off-target interactions compared to indole-containing analogs.
Biological Activity
3-Amino-3-cyclopentylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
Chemical Structure:
this compound features an amino group and a cyclopentyl moiety attached to a propanamide backbone. Its structure can be represented as:
Synthesis:
The synthesis of this compound typically involves reductive amination of cyclopentanone followed by amide formation. The general synthetic route includes:
- Cyclopentanone Formation: Starting from cyclopentanol.
- Amination: Introduction of the amino group via reductive amination.
- Amide Formation: Reaction with an acylating agent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, notably receptors involved in inflammatory responses and pain pathways. It has been shown to act as an antagonist at the P2X7 receptor, which plays a critical role in neuroinflammation and neuropathic pain .
Therapeutic Applications
Research indicates that this compound may have therapeutic potential in treating conditions such as:
- Neuroinflammatory Disorders: Inhibition of P2X7R has been linked to reduced inflammation in models of multiple sclerosis and Alzheimer's disease .
- Pain Management: Studies suggest that antagonists like this compound can ameliorate inflammatory and neuropathic pain .
- Cancer Therapy: Emerging evidence points to its role in modulating cellular pathways involved in cancer progression, particularly through its interactions with protein kinases .
Case Studies
-
Multiple Sclerosis Model:
In a study involving mice models, administration of this compound resulted in significant reductions in inflammatory markers associated with multiple sclerosis, demonstrating its potential as a therapeutic agent for neuroinflammatory diseases . -
Cancer Cell Lines:
Research has shown that this compound can inhibit cell proliferation in certain cancer cell lines by affecting the PI3K signaling pathway, which is crucial for cell growth and survival .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-Amino-3-cyclopentylpropanamide, and how can purity be optimized?
A multistep synthesis is typically employed, starting with cyclopentyl precursors. For example:
- Step 1 : Cyclopentane carboxylation to form 3-cyclopentylpropanoic acid derivatives via Friedel-Crafts acylation or catalytic hydrogenation .
- Step 2 : Amidation using carbodiimide coupling agents (e.g., EDC/HOBt) to introduce the amino group. Reaction conditions (temperature, solvent polarity) must be controlled to minimize byproducts like unreacted acid or oligomers .
- Purity Optimization : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water). Confirm purity (>98%) using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR : Use - and -NMR to confirm cyclopentyl ring geometry (e.g., δ 1.5–2.0 ppm for cycloalkyl protons) and amide NH signals (δ 6.5–7.5 ppm). -NMR can resolve ambiguities in amino group environments .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., [M+H] at m/z calculated for CHNO: 155.1184) .
- FT-IR : Amide C=O stretch (~1650 cm) and NH bending (~1600 cm) confirm functional groups .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust or aerosols .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?
Conflicting stability reports may arise from variations in:
- pH : Perform accelerated degradation studies (e.g., 37°C, pH 1–9) with HPLC monitoring. Amide bonds are prone to hydrolysis at extremes (pH <2 or >10) .
- Buffers : Compare phosphate-buffered saline (PBS) vs. simulated gastric fluid. Metal ions (e.g., Ca) in buffers may catalyze degradation .
- Replication : Repeat experiments with strict controls (e.g., inert atmosphere) to isolate environmental factors .
Q. What experimental designs are suitable for studying its bioactivity in enzyme inhibition assays?
- In vitro Assays : Use recombinant enzymes (e.g., proteases) with fluorogenic substrates. Pre-incubate this compound (1–100 µM) with enzyme, then measure residual activity. Include positive controls (e.g., bestatin) .
- Dose-Response Analysis : Fit data to the Hill equation to calculate IC and cooperativity. Validate with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Statistical Rigor : Use ≥3 biological replicates and ANOVA for significance testing .
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?
- Kinetic Isotope Effects (KIE) : Synthesize -labeled analogs to track amino group participation in catalysis. Compare ratios for labeled vs. unlabeled compounds .
- Transition-State Analysis : Employ computational methods (DFT) to model intermediates. Validate with experimental activation energy (Arrhenius plots) .
- Cross-Linking Studies : Use bifunctional probes (e.g., NHS esters) to identify protein binding partners in cellular lysates .
Q. What strategies address low solubility in aqueous media for biological testing?
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Prodrug Design : Modify the amide group with ester-linked promoieties (e.g., pivaloyloxymethyl) for hydrolytic activation in vivo .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) and characterize release kinetics via dialysis .
Data Contradiction and Reproducibility
Q. How should researchers reconcile discrepancies in reported biological activity across studies?
- Meta-Analysis : Aggregate data from published IC values and assess variability using funnel plots. Exclude outliers with Grubbs’ test .
- Batch Variability : Compare synthesis protocols (e.g., Boc-protected intermediates vs. free amine routes) that may introduce impurities affecting activity .
- Assay Conditions : Standardize parameters (e.g., temperature, enzyme source) through collaborative inter-laboratory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
